synthesis of trans-4-(hydroxymethyl)cyclohexanol
synthesis of trans-4-(hydroxymethyl)cyclohexanol
An In-depth Technical Guide to the Synthesis of trans-4-(Hydroxymethyl)cyclohexanol
Abstract
trans-4-(Hydroxymethyl)cyclohexanol, a key isomer of 1,4-Cyclohexanedimethanol (CHDM), is a C₇H₁₄O₂ diol of significant industrial importance, primarily serving as a co-monomer in the synthesis of high-performance polyesters.[1][2] Its rigid, symmetrical trans configuration imparts superior thermal and mechanical properties to polymers such as polyethylene terephthalate glycol-modified (PETG) and polycyclohexylenedimethylene terephthalate (PCT).[3] This guide provides a comprehensive overview of the predominant industrial synthesis pathway, which involves a two-step catalytic hydrogenation of dimethyl terephthalate (DMT). We will delve into the mechanistic details of each step, the critical challenge of stereochemical control, and the purification strategies required to isolate the desired high-purity trans isomer. Furthermore, this document will explore emerging synthesis routes from biomass and waste plastics, reflecting a shift towards more sustainable chemical manufacturing. This guide is intended for researchers, chemists, and professionals in the fields of polymer science and drug development who require a deep technical understanding of this versatile chemical building block.
Part 1: Foundational Concepts and Industrial Significance
Chemical Identity and Physicochemical Properties
trans-4-(Hydroxymethyl)cyclohexanol is a di-substituted derivative of cyclohexane, classified as a diol.[2] The "trans" designation indicates that the hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups are on opposite sides of the cyclohexane ring's plane, typically in a diaxial or diequatorial conformation, with the latter being more stable. This specific stereochemistry is fundamental to its utility.
Table 1: Physicochemical Properties of trans-4-(Hydroxymethyl)cyclohexanol
| Property | Value | Reference(s) |
| IUPAC Name | (1s,4s)-4-(Hydroxymethyl)cyclohexan-1-ol | [4] |
| CAS Number | 3685-27-6 | [1] |
| Molecular Formula | C₇H₁₄O₂ | [1][4] |
| Molecular Weight | 130.19 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | ~104 °C | [1][5] |
| Boiling Point | ~262 °C (Predicted) | [5] |
| Solubility | Soluble in methanol and water | [1][6] |
The Critical Role of Stereochemistry: Why the trans Isomer is Paramount
While commercial CHDM is typically a mixture of cis and trans isomers (often in a 30:70 ratio), the pure trans isomer is highly sought after for specialized applications.[2][3] The linearity and symmetry of the trans molecule allow for more efficient packing in a polymer chain. This structural feature is directly responsible for:
-
Higher Glass Transition Temperature (Tg): Polymers incorporating the trans isomer exhibit increased thermal stability and higher softening points.[3]
-
Enhanced Crystallinity and Mechanical Strength: The regular structure of trans-CHDM promotes crystallinity, leading to materials with improved strength and rigidity.[7]
-
Improved Clarity and Solvent Resistance: These properties are enhanced in thermoplastic polyesters containing the trans isomer.[2]
In contrast, the cis isomer, which is a liquid at room temperature, acts as a disruptor to chain packing, reducing the crystallinity and thermal stability of the resulting polymer.[3]
Industrial Applications
The primary application of trans-4-(hydroxymethyl)cyclohexanol (as a component of CHDM) is as a co-monomer in polycondensation reactions to produce polyesters.[2] It is a cornerstone in the manufacturing of:
-
PETG (Polyethylene Terephthalate Glycol-Modified): By replacing some of the ethylene glycol in PET with CHDM, the resulting copolyester becomes less crystalline, improving its processability and impact strength while maintaining excellent clarity.[2]
-
PCT (Poly(1,4-cyclohexylenedimethylene terephthalate)): A high-performance, semi-crystalline thermoplastic known for its high heat resistance and hydrolytic stability.[7]
-
Unsaturated Polyester Resins and Powder Coatings: CHDM enhances weather resistance, gloss, and durability in coating applications.[6]
Part 2: The Dominant Industrial Synthetic Pathway: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT)
The industrial production of CHDM, from which the trans isomer is isolated, is a high-pressure, high-temperature catalytic process starting from dimethyl terephthalate (DMT).[2][7] This process unfolds in two distinct stages.
Overall Reaction Scheme
The conversion of DMT to CHDM is a two-step reduction process. First, the aromatic ring is hydrogenated, followed by the reduction of the two ester groups to primary alcohols.
Caption: Overall two-step synthesis of CHDM from DMT.
Step I: Selective Hydrogenation of the Aromatic Ring
The first critical step is the saturation of the benzene ring of DMT to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD) without prematurely reducing the ester groups.
-
Reaction: C₆H₄(CO₂CH₃)₂ + 3 H₂ → C₆H₁₀(CO₂CH₃)₂[2]
-
Causality Behind Experimental Choices: The primary challenge is selectivity. The ester groups are susceptible to hydrogenolysis, an undesirable side reaction. To favor ring hydrogenation, catalysts with high affinity for aromatic systems are chosen. Noble metals like Palladium (Pd) and Ruthenium (Ru) are highly effective, often used in industrial settings at 160-180°C and high H₂ pressure.[8][9] To reduce costs, significant research has focused on developing non-precious nickel-based catalysts. Modifying Ni/SiO₂ catalysts with potassium fluoride (KF), for instance, has been shown to significantly boost selectivity towards DMCD by increasing the amount of active Ni(0) species and reducing acidic sites that promote hydrogenolysis.[8][10]
Table 2: Comparison of Catalytic Systems for DMT to DMCD Conversion
| Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | DMCD Selectivity (%) | Reference(s) |
| Pd-based | 160 - 180 | 3.0 - 4.8 | High | High | [9] |
| Ru₅/AlₓSBA-15 | 100 | 4.14 | >93 | 100 | [8] |
| Ni/SiO₂ | 180 | 5.0 | 41 | 83 | [8] |
| 0.5% KF-Ni/SiO₂ | 180 | 5.0 | 95 | 96 | [8] |
| Ru/MOR (Zeolite) | 140 | 6.0 | 100 | 95 | [11] |
Step II: Reduction of Ester Functionalities
Once DMCD is formed, the next step is the exhaustive reduction of both ester groups to hydroxymethyl groups, yielding the final product, CHDM.
-
Reaction: C₆H₁₀(CO₂CH₃)₂ + 4 H₂ → C₆H₁₀(CH₂OH)₂ + 2 CH₃OH[2]
-
Causality Behind Experimental Choices: This transformation requires more forcing conditions than the initial ring saturation. Copper-chromium oxide (copper chromite) catalysts are the industrial standard for this type of high-pressure ester hydrogenation.[2][12] They are robust and effective at the high temperatures (~250 °C) and pressures (~34.5 MPa or 5000 psi) required to drive the reduction to completion.[12] The choice of this catalyst represents a balance between high activity for ester reduction and managing potential side reactions like dehydration or ether formation.
Detailed Experimental Protocol: Two-Step Hydrogenation of DMT (Representative Laboratory Scale)
Disclaimer: This protocol is a representative synthesis for illustrative purposes and must be adapted and performed with strict adherence to all institutional safety protocols and under the supervision of trained personnel.
Step I: Synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)
-
Catalyst Preparation: Prepare a 0.5% KF-modified Ni/SiO₂ catalyst by post-impregnation of a commercial Ni/SiO₂ support with an aqueous solution of KF, followed by drying and calcination.
-
Reactor Setup: Charge a 500 mL high-pressure autoclave reactor with dimethyl terephthalate (DMT, 50 g), isopropanol (250 mL), and the prepared KF-Ni/SiO₂ catalyst (2.5 g).
-
Reaction Execution: Seal the reactor, purge several times with N₂, and then pressurize with H₂ to 5 MPa. Begin stirring and heat the reactor to 180 °C. Maintain these conditions for 4-6 hours, monitoring H₂ uptake.[8]
-
Work-up: Cool the reactor to room temperature and carefully vent the excess H₂. Filter the reaction mixture to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude DMCD, which can be used directly in the next step.
Step II: Synthesis of 1,4-Cyclohexanedimethanol (CHDM)
-
Reactor Setup: Charge a clean high-pressure autoclave reactor with the crude DMCD from the previous step and a copper chromite catalyst (e.g., 5% by weight relative to the ester). No solvent is strictly necessary, but a high-boiling inert solvent can be used.
-
Reaction Execution: Seal the reactor, purge with N₂, and pressurize with H₂ to approximately 30-35 MPa. Begin stirring and heat the reactor to 250 °C. The reaction is typically complete within 2-4 hours.[12]
-
Work-up and Isolation: After cooling and venting, the crude product is filtered to remove the catalyst. The resulting product is a waxy mixture of cis- and trans-CHDM, typically with a trans content of around 70-75%.[3][12]
Part 3: Stereochemical Control and Purification of the trans Isomer
The output of the industrial synthesis is a mixture of isomers.[3] To obtain the high-value trans isomer, a dedicated purification and isomerization step is essential. The thermodynamic stability of the diequatorial trans isomer over the cis isomer is the key principle exploited in this process.
Isomerization and Purification via Alkali-Mediated Distillation
It was discovered that heating the cis/trans CHDM mixture in the presence of a base, such as an alkali metal hydroxide or alkoxide, can promote the equilibration of the cis isomer to the more stable trans isomer.[3][13] Subsequent distillation allows for the separation of the higher-boiling, higher-melting trans-CHDM in high purity.
Caption: Workflow for the purification of trans-CHDM.
Detailed Experimental Protocol: Purification of trans-4-(Hydroxymethyl)cyclohexanol
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation, including a flask, a short fractionating column, a condenser, and receiving flasks.
-
Isomerization: Charge the distillation flask with the crude cis/trans CHDM mixture (100 g) and a catalytic amount of sodium hydroxide (e.g., 0.5-1.0 g).
-
Execution: Heat the mixture under an inert atmosphere (N₂). The temperature can be held at a point below the distillation temperature (e.g., 180-220 °C) for a period to allow for equilibration before distillation begins.[3]
-
Distillation: Gradually reduce the pressure and increase the temperature to begin distillation. Collect fractions. The initial fractions will be enriched in the lower-boiling cis isomer. The main fraction, collected at a higher temperature, will be high-purity trans-CHDM.
-
Final Product Handling: The collected trans-CHDM fraction will solidify upon cooling. It can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if needed.[1] The solid product should be pulverized for use as a free-flowing powder.[3]
Part 4: Alternative and Emerging Synthetic Strategies
While DMT hydrogenation remains the industrial mainstay, research into more sustainable routes is active.
-
Upcycling of PET Waste: A promising green chemistry approach involves the methanolysis of waste PET to recover DMT, which is then fed directly into the catalytic hydrogenation process described above. This creates a circular economy for plastic waste, converting it into a high-value chemical monomer.[14]
-
Synthesis from Biomass: A novel strategy bypasses petroleum feedstocks entirely. It involves a proline-catalyzed formal [3+1+2] cycloaddition of biomass-derivable formaldehyde, crotonaldehyde, and ethyl acrylate. The resulting intermediate is then hydrogenated over a Cu/Zn/Al catalyst to yield CHDM, achieving an overall yield of 76%.
-
Synthesis from Cyclohexanone: Alternative laboratory-scale syntheses can start from cyclohexanone. These multi-step routes involve functional group transformations, such as nucleophilic hydroxymethylation, to introduce the required alcohol functionalities.[1][15] While versatile, these routes are generally not as economically viable for bulk production as the DMT pathway.
Conclusion
The is a mature industrial process, fundamentally reliant on the two-step catalytic hydrogenation of dimethyl terephthalate. The technical core of this process lies not only in the high-yield reduction but, critically, in the subsequent purification and isomerization required to isolate the geometrically pure trans isomer. It is this stereochemical purity that unlocks the superior performance characteristics valued in the polymer industry. As the chemical industry pivots towards sustainability, emerging pathways from biomass and the upcycling of waste PET represent exciting and vital frontiers for the future production of this essential monomer.
References
- Smolecule. (2023, August 15). Buy trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6.
- Ataman Kimya. CHDM (1,4-CYCLOHEXANEDIMETHANOL).
- Wikipedia. Cyclohexanedimethanol.
- MDPI. (2022). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications.
- Oreate AI Blog. (2026, January 7). Performance Characteristics and Industrial Applications of 1,4-Cyclohexanedimethanol (CHDM).
- Google Patents. (1990). EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol.
- UL Prospector. 1,4-Cyclohexanedimethanol (CHDM) by Suny Chem.
- Google Patents. MXPA94009271A - Process for the production of 1,4-cyclohexanedimethanol.
- Wiley Online Library. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate.
- Google Patents. (1959). US2917549A - Preparation of trans-1,4-cyclohexanedimethanol.
- National Center for Biotechnology Information. (2023). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst.
- Royal Society of Chemistry. (2023). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst.
- Sigma-Aldrich. trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6.
- ACS Publications. (2025). Valorization of Waste Polyester for 1,4-Cyclohexanedimethanol Production.
- ResearchGate. Reaction pathway of dimethyl terephthalate (DMT) hydrogenation over Ru‐based catalysts.
- ChemicalBook. trans-4-(Hydroxymethyl)cyclohexanol CAS#: 3685-27-6.
- Google Patents. (1989). DE68919576T2 - Manufacturing process of trans-1,4-cyclohexanedimethanol.
-
Organic Syntheses. NUCLEOPHILIC HYDROXYMETHYLATION BY THE (ISOPROPOXYDIMETHYLSILYL)METHYL GRIGNARD REAGENT. Available at: [Link]
- PubChem. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol.
-
ResearchGate. (2025). Dimethyl Terephthalate Hydrogenation to Dimethyl Cyclohexanedicarboxylates over Bimetallic Catalysts on Carbon Nanotubes. Available at: [Link]
-
ResearchGate. (2025). Selective hydrogenation of dimethyl terephthalate to dimethyl 1,4‐cyclohexanedicarboxylate over zeolite‐supported Ru catalysts. Available at: [Link]
Sources
- 1. Buy trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6 [smolecule.com]
- 2. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
- 3. EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol - Google Patents [patents.google.com]
- 4. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | C7H14O2 | CID 12892866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-4-(Hydroxymethyl)cyclohexanol CAS#: 3685-27-6 [m.chemicalbook.com]
- 6. ulprospector.com [ulprospector.com]
- 7. mdpi.com [mdpi.com]
- 8. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. US2917549A - Preparation of trans-1,4-cyclohexanedimethanol - Google Patents [patents.google.com]
- 13. DE68919576T2 - Manufacturing process of trans-1,4-cyclohexanedimethanol. - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
